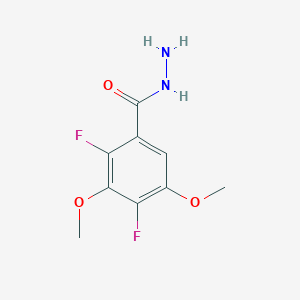
2,4-Difluoro-3,5-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3,5-dimethoxybenzohydrazide is a chemical compound with the molecular formula C9H10F2N2O3 It is a derivative of benzoic acid hydrazide, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3,5-dimethoxybenzohydrazide typically involves the reaction of 2,4-Difluoro-3,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Difluoro-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acids, while reduction can produce various hydrazine derivatives .
科学的研究の応用
2,4-Difluoro-3,5-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups can influence its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
2,4-Difluoro-3,5-dimethoxybenzoic acid: A related compound with similar structural features.
Uniqueness
2,4-Difluoro-3,5-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10F2N2O3 |
|---|---|
分子量 |
232.18 g/mol |
IUPAC名 |
2,4-difluoro-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C9H10F2N2O3/c1-15-5-3-4(9(14)13-12)6(10)8(16-2)7(5)11/h3H,12H2,1-2H3,(H,13,14) |
InChIキー |
JVWUWPFLNQNOTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)NN)F)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


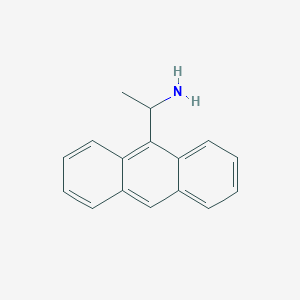
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

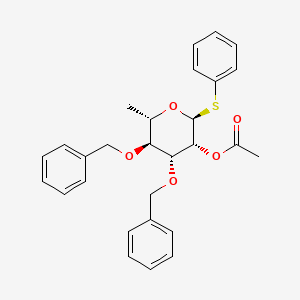


![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
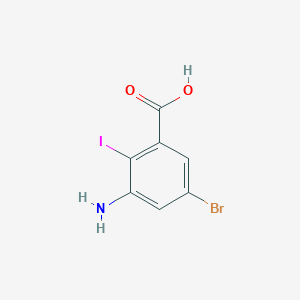
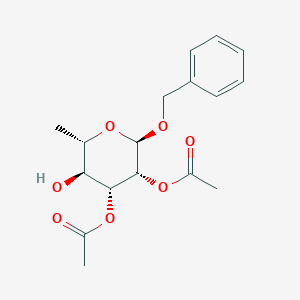


![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)

![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
